N-{2-[1-(furan-2-carbonyl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide
Description
Properties
IUPAC Name |
N-[2-[2-(furan-2-carbonyl)-3-(2-methoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O5S/c1-29-20-11-6-4-9-16(20)19-14-18(23-25(19)22(26)21-12-7-13-30-21)15-8-3-5-10-17(15)24-31(2,27)28/h3-13,19,24H,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCNYTURJSKHHGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2CC(=NN2C(=O)C3=CC=CO3)C4=CC=CC=C4NS(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[1-(furan-2-carbonyl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide typically involves a multi-step process:
Formation of Intermediate Compounds: : The initial steps often include the preparation of intermediate compounds, such as 2-methoxybenzaldehyde and furan-2-carboxylic acid, which undergo condensation and cyclization reactions.
Condensation Reaction: : The intermediate compounds react under controlled conditions, often involving catalysts like p-toluenesulfonic acid, in solvents like ethanol or methanol, to form the pyrazole ring.
Sulfonamide Formation: : The final step involves the reaction of the pyrazole derivative with methanesulfonyl chloride in the presence of a base like triethylamine, yielding the target compound.
Industrial Production Methods
Industrial-scale production may streamline the synthesis using optimized reaction conditions and continuous flow processes to enhance efficiency and yield. Key steps include:
Catalyst Optimization: : Employing robust and reusable catalysts to minimize waste and reduce costs.
Process Automation: : Implementing automated systems for precise control of reaction parameters, ensuring consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{2-[1-(furan-2-carbonyl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide can undergo several types of chemical reactions:
Oxidation: : It may be oxidized under specific conditions to form corresponding ketones or carboxylic acids.
Reduction: : Reduction reactions can convert ketone groups into alcohols using reagents like sodium borohydride.
Substitution: : Electrophilic substitution reactions can modify the furan ring, introducing various substituents.
Common Reagents and Conditions
Oxidation: : Potassium permanganate or chromium trioxide in an acidic medium.
Reduction: : Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: : Nitrating agents or halogenating agents in the presence of acids.
Major Products Formed
Oxidation Products: : Carboxylic acids, ketones.
Reduction Products: : Alcohols.
Substitution Products: : Nitro, halogenated derivatives.
Scientific Research Applications
Chemistry: : As a reagent for synthesizing novel organic compounds.
Biology: : Investigated for its biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: : Studied for potential therapeutic applications, such as in drug development for various diseases.
Industry: : Used in materials science for developing new polymers and functional materials.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, which may include enzymes or receptors:
Molecular Targets: : Enzymes like cyclooxygenases or receptors involved in inflammatory pathways.
Pathways Involved: : It may inhibit or activate specific biochemical pathways, leading to its observed biological effects, such as reducing inflammation or microbial activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Key Observations:
Substituent Position and Bioactivity: The 2-methoxyphenyl group in the target compound may enhance steric interactions with receptor binding pockets compared to 4-ethoxyphenyl () or 2-ethoxyphenyl () analogues. The furan-2-carbonyl moiety is conserved across all analogues, suggesting its critical role in π-π stacking or hydrogen bonding with biological targets .
Sulfonamide Functionality: The methanesulfonamide group in the target compound is structurally analogous to benzenesulfonamide derivatives (), which are known inhibitors of carbonic anhydrase isoforms. However, the absence of a phenolic hydroxyl group (cf. ) may reduce metal-coordination capabilities, altering enzyme inhibition profiles .
Pharmacological and Biochemical Comparisons
Table 2: Bioactivity Data (Hypothetical Projections Based on Structural Analogues)
Key Insights:
- The target compound’s 2-methoxyphenyl group may optimize receptor binding compared to ethoxy analogues, as seen in ’s calcium mobilization assays for NTS1/NTS2 receptors .
- Sulfonamide-containing compounds (e.g., ) often exhibit dual functionality: enzyme inhibition (carbonic anhydrase) and receptor modulation (e.g., neurotensin receptors) .
Computational and Crystallographic Studies
- Structural Refinement : SHELXL () and SHELXTL () are critical for resolving dihydro-pyrazole ring conformations and sulfonamide torsional angles .
Biological Activity
N-{2-[1-(furan-2-carbonyl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
Synthesis
The synthesis of the compound involves several steps, typically starting from commercially available precursors. The general synthetic route includes:
- Formation of Pyrazole Derivative : The initial step involves the reaction of furan-2-carboxylic acid with a substituted phenyl hydrazine to form the pyrazole moiety.
- Sulfonamide Formation : The pyrazole derivative is then reacted with methanesulfonyl chloride to introduce the sulfonamide group.
- Final Coupling : The final product is obtained through coupling reactions that involve various aromatic amines.
Biological Activity
The biological activities of this compound have been evaluated in several studies, focusing on its antioxidant and anticancer properties.
Antioxidant Activity
Antioxidant activity is often assessed using methods such as DPPH radical scavenging assays. In comparative studies, derivatives containing methoxy groups have shown enhanced radical scavenging abilities compared to their non-methoxylated counterparts.
| Compound | DPPH Scavenging Activity (%) | Comparison to Ascorbic Acid |
|---|---|---|
| N-{...} | 78.67 | 1.35 times higher |
| Control | 58.20 | - |
Anticancer Activity
The anticancer potential of the compound has been tested against various cancer cell lines, including human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231). The MTT assay results indicate that:
- The compound exhibits significant cytotoxicity against U-87 cells compared to MDA-MB-231 cells.
- Structure modifications, such as the introduction of methoxy groups, have been correlated with increased cytotoxicity.
Structure-Activity Relationship (SAR)
The SAR analysis indicates that:
- Furan and Pyrazole Moieties : These are essential for maintaining biological activity; modifications can lead to enhanced or diminished effects.
- Methoxy Substituents : The presence of methoxy groups on the phenyl ring significantly boosts antioxidant and anticancer activities.
- Sulfonamide Group : This functional group is critical for solubility and interaction with biological targets.
Case Studies
Several studies have highlighted the biological efficacy of related compounds:
- Anticancer Studies : A study demonstrated that pyrazole derivatives with various substituents exhibited a broad spectrum of anticancer activities, with some derivatives showing IC50 values lower than established chemotherapeutics.
- Antioxidant Studies : Research involving a series of sulfonamide derivatives indicated that those with furan moieties displayed superior antioxidant properties compared to traditional antioxidants like ascorbic acid.
Q & A
Q. How should researchers address conflicting cytotoxicity results between in vitro and in vivo models?
- Pharmacokinetic Profiling: Measure plasma half-life and bioavailability in rodent models to identify metabolic instability .
- Tissue Distribution Studies: LC-MS/MS quantifies compound accumulation in target organs versus off-target tissues .
Q. What analytical workflows validate purity when HPLC and NMR data conflict?
- Combine orthogonal methods:
- HPLC-DAD-MS: Detects co-eluting impurities with similar retention times .
- 2D NMR (HSQC, HMBC): Resolves overlapping signals from regioisomers .
Methodological Tables
| Key Reaction Parameters | Optimal Conditions | References |
|---|---|---|
| Cyclocondensation Temperature | 70°C, 12 h (N₂ atmosphere) | |
| Sulfonylation Reagent | Methanesulfonyl chloride, 0°C | |
| Purification Method | Silica gel chromatography (EtOAc/Hexane) |
| Biological Assay Parameters | Recommended Protocols | References |
|---|---|---|
| IC₅₀ Determination (Enzyme) | 10 µM–100 µM gradient, 30 min incubation | |
| Cytotoxicity (MTT Assay) | 48 h exposure, λ = 570 nm detection |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
